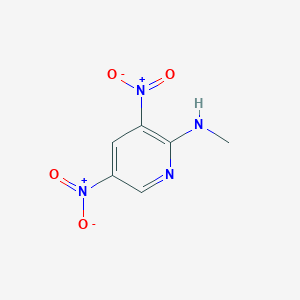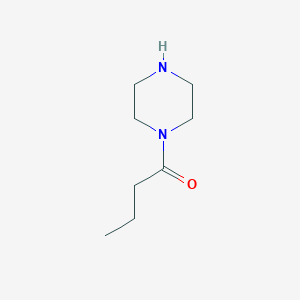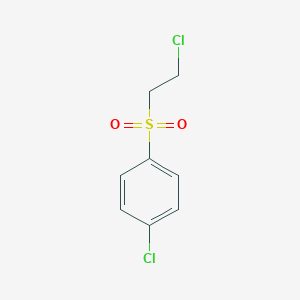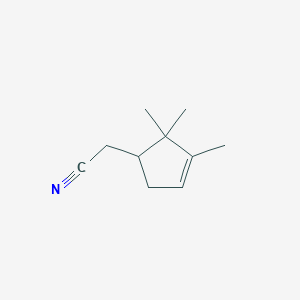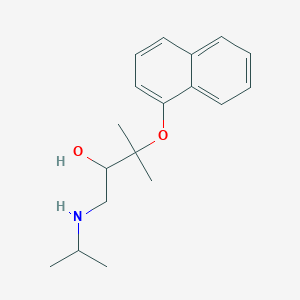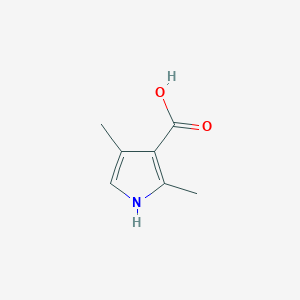
2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
説明
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific structure of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid includes methyl groups at the 2 and 4 positions and a carboxylic acid group at the 3 position of the pyrrole ring.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those with substituents at the 2, 4, and 5 positions, has been explored in various studies. For instance, the synthesis of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acids with different substituents on the pyrrole ring has been reported, indicating the versatility of pyrrole chemistry in generating diverse compounds . Additionally, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through the coupling of acetylenic esters and α-amino acids suggests a method for introducing carboxylic acid groups onto the pyrrole ring .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using experimental techniques such as X-ray diffraction and spectroscopy, as well as quantum chemical calculations. For example, the crystal structure of a pyrrole derivative with a benzyl ester group has been solved, revealing the planarity of the pyrrole ring and the angles formed with substituent groups . Quantum chemical calculations have also been used to evaluate the formation and properties of pyrrole derivatives, providing insights into their molecular structure and stability .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including condensation to form hydrazide-hydrazones , cyclization to produce pyrrole diones , and transformations leading to disubstituted pyrrole carboxylates . These reactions demonstrate the reactivity of the pyrrole ring and its potential for forming complex structures with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's lipophilicity, electronic properties, and hydrogen bonding capabilities . Quantum chemical calculations, including density functional theory (DFT) and atoms in molecules (AIM) theory, have been employed to analyze these properties and predict the behavior of pyrrole derivatives in various environments .
科学的研究の応用
Synthesis and Chemical Analysis : Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative, was synthesized and characterized, showing strong electrophile properties and potential for forming dimers via hydrogen bonding (Singh et al., 2013).
Antimicrobial Applications : Novel derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid demonstrated significant antimicrobial activity, suggesting their potential as new therapeutic agents (Hublikar et al., 2019).
Spectroscopy and Interaction Analysis : Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and studied for its spectroscopic properties and intermolecular interactions, indicating its potential in forming dimers and as a subject for quantum chemical calculations (Singh et al., 2013).
Hydrogen Bonding Studies : 2,2-Dimethylbutynoic acid with a pyridone terminus forms hydrogen-bonded dimers, providing insights into molecular recognition and interaction (Wash et al., 1997).
Non-linear Optical Material : Ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was identified as a suitable non-linear optical material due to its first hyperpolarizability properties (Singh et al., 2014).
Seed Growth-Promotion : Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid were studied as growth-promotion factors on seeds of grain crops, indicating potential agrochemical applications (Mikhedkina et al., 2019).
Polyester Synthesis for Potential Biological Activity : Novel polyesters based on 2,4-dimethylpyrrole-3,5-dicarboxylic acid were synthesized, suggesting their use as components in alkyd resins with potential biological activity (Sugralina et al., 2018).
Temperature Monitoring Materials : An aryl-substituted pyrrole derivative demonstrated thermo-responsive fluorescence properties, making it suitable for temperature monitoring applications (Han et al., 2013).
Molecular Interaction and Structure Analysis : Various studies on derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid focus on their molecular structure, interaction analysis, and spectroscopic properties, contributing to the understanding of chemical reactivity and weaker molecular interactions (Singh et al., 2012, 2013, 2014, 2015).
Safety And Hazards
特性
IUPAC Name |
2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-5(2)6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPJVSRTTKVMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388521 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
CAS RN |
17106-13-7 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17106-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






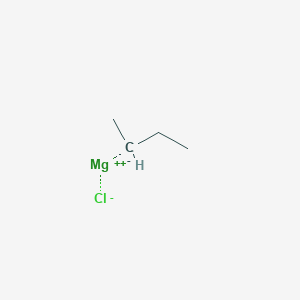
![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
